molecular formula C18H16ClNO B14180946 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- CAS No. 860607-11-0

4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)-

Cat. No.: B14180946
CAS No.: 860607-11-0
M. Wt: 297.8 g/mol
InChI Key: FPRPNYOBDAOCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridinone ring substituted with a 4-chlorophenyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as triethylamine and is carried out under controlled temperature conditions . Another method involves the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may act as an antagonist to histamine H1 receptors, thereby inhibiting allergic reactions. The compound’s structure allows it to fit into the receptor binding sites, blocking the action of histamine and preventing allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

860607-11-0

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

1-benzyl-2-(4-chlorophenyl)-2,3-dihydropyridin-4-one

InChI

InChI=1S/C18H16ClNO/c19-16-8-6-15(7-9-16)18-12-17(21)10-11-20(18)13-14-4-2-1-3-5-14/h1-11,18H,12-13H2

InChI Key

FPRPNYOBDAOCKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C=CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.